molecular formula C18H17ClN2O5S B4923674 N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B4923674
M. Wt: 408.9 g/mol
InChI Key: VULCNUAZCVIYRH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide is a benzamide derivative featuring a thiazolidinone ring substituted with a methyl group and three oxygen atoms (1,1,3-trioxo configuration). The compound’s 3-chloro-4-methoxyphenyl moiety further modulates its electronic and steric properties, influencing solubility and target interactions. This article compares its structural and functional attributes with analogous compounds, focusing on synthesis, physicochemical properties, and substituent effects.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S/c1-11-10-27(24,25)21(18(11)23)14-5-3-4-12(8-14)17(22)20-13-6-7-16(26-2)15(19)9-13/h3-9,11H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULCNUAZCVIYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting 4-methylthiosemicarbazide with an appropriate carbonyl compound under acidic conditions.

    Coupling with Benzamide: The synthesized thiazolidinone intermediate is then coupled with 3-chloro-4-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis methods with optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Structure and Composition

The molecular formula of N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is C18H17ClN2O5S. The compound features a thiazolidinone moiety, which is known for its biological activity, particularly in anti-inflammatory and anti-cancer applications.

Physical Properties

  • Molecular Weight : 392.85 g/mol
  • Melting Point : Data not extensively documented in current literature.
  • Solubility : Solubility profiles vary; further studies are needed for comprehensive data.

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit promising anticancer properties. The compound's structural attributes suggest potential mechanisms through which it may inhibit tumor growth:

  • Mechanism of Action : It may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
  • Case Studies : Research conducted by Zhang et al. demonstrated that similar thiazolidinone compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a need for further investigation into this specific derivative's efficacy .

Anti-inflammatory Properties

The compound shows potential as an anti-inflammatory agent:

  • Research Insights : Thiazolidinones are known to modulate inflammatory responses. Preliminary research indicates that this compound could inhibit pro-inflammatory cytokines, thus reducing inflammation .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of thiazolidinone derivatives:

  • Studies : A study by Kumar et al. highlighted that compounds with similar structures displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria . This opens avenues for exploring the compound's potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis via signaling pathways
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialInhibits bacterial growth

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Core Structural Similarities

The target compound shares a benzamide-thiazolidinone hybrid scaffold with several analogs (Table 1). Key variations lie in substituents on the phenyl rings and modifications to the thiazolidinone moiety:

Table 1: Structural Comparison of Thiazolidinone-Benzamide Derivatives

Compound Name Thiazolidinone Substituents Aryl Substituents Key Structural Features Reference
Target Compound 4-methyl-1,1,3-trioxo 3-chloro-4-methoxyphenyl Trioxo thiazolidinone; chloro-methoxy N/A
N-[4-chloro-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-2-(trifluoromethyl)benzamide 1,1-dioxo 4-chloro-phenyl; 2-CF₃-benzamide Difluoro substitution; dioxo ring [15]
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) 4-oxo 4-chlorophenyl; benzothiazole Benzothiazole core; chloro substituent [3]
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide 2,4-dioxo; methylidene Phenyl Conjugated methylidene group [8]
  • Aryl Substituents : Chloro and methoxy groups in the target compound contrast with trifluoromethyl () or benzothiazole () moieties, impacting lipophilicity and steric bulk.

Reaction Conditions and Efficiency

Synthesis of thiazolidinone-benzamide hybrids typically involves coupling reactions or cyclization steps:

Lipophilicity and Solubility

While direct data for the target compound is unavailable, trends from analogs suggest:

  • ALogP Values : reports ALogP values of 3.5853 (E1) and 2.8488 (E2) for sulfonamide derivatives, indicating moderate lipophilicity . The target’s chloro and methoxy groups may lower logP compared to trifluoromethyl analogs ().
  • Melting Points: Thiazolidinone derivatives in exhibit melting points >200°C (e.g., 4g at 220–222°C ), suggesting high crystallinity due to hydrogen bonding .

Substituent Effects on Function

  • Chloro Groups : Present in the target and analogs (), chloro substituents improve metabolic stability and hydrophobic interactions .
  • Methoxy vs. Trifluoromethyl : The target’s methoxy group increases solubility compared to ’s trifluoromethyl analog but may reduce membrane permeability .
  • Trioxo vs.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C18H19ClN2O3SC_{18}H_{19}ClN_2O_3S, with a molecular weight of approximately 378.9 g/mol. The structural features include a thiazolidinone ring and a chloro-methoxy substituted phenyl group that may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazolidinones have been noted for their antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response.
  • Antitumor Activity : Certain thiazolidinone derivatives have demonstrated cytotoxic effects on cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins .
  • Interaction with Cellular Targets : The presence of the thiazolidinone moiety suggests potential interactions with cellular receptors or proteins involved in signaling pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Antimicrobial Showed activity against Gram-positive bacteria.
Anti-inflammatory Selective inhibition of COX-2 over COX-1.
Antitumor Induced apoptosis in cancer cell lines.

Detailed Research Insights

A study published in 2020 explored the synthesis and biological evaluation of thiazolidinone derivatives similar to this compound. The results indicated that these compounds exhibited promising anti-inflammatory properties and were effective in reducing edema in experimental models .

Another research effort focused on the structure–activity relationship (SAR) of thiazolidinones. It was found that modifications at the phenyl ring significantly affected the anti-inflammatory potency and selectivity towards COX enzymes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving:

Amide Coupling : Reacting 3-chloro-4-methoxyaniline with a benzoyl chloride derivative under basic conditions (e.g., K₂CO₃ in CH₂Cl₂/H₂O) to form the benzamide backbone .

Thiazolidinone Ring Formation : Introducing the 4-methyl-1,1,3-trioxo-thiazolidin moiety via cyclization using reagents like trichloroisocyanuric acid (TCICA) in acetonitrile, followed by purification via recrystallization (e.g., chloroform) .

  • Key Considerations : Monitor reaction progress using TLC and ensure anhydrous conditions for cyclization to avoid side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., methoxy, chloro, and trioxo-thiazolidin groups). For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in ¹H NMR .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ±0.5%) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves stereochemistry and validates the trioxo-thiazolidin ring conformation .

Q. What purification strategies are recommended for intermediates and the final product?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediates containing polar functional groups .
  • Recrystallization : Optimize solvent pairs (e.g., chloroform/methanol) for the final product to achieve >95% purity. Slow cooling enhances crystal quality .
  • HPLC : For analytical purity assessment, employ reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer :

  • Dynamic Effects : Investigate rotational barriers (e.g., amide bond restricted rotation) via variable-temperature NMR. For example, coalescence temperatures can reveal conformational exchange .
  • Impurity Analysis : Compare experimental MS/MS fragmentation patterns with simulated spectra to identify byproducts (e.g., incomplete cyclization) .
  • Computational Validation : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and match experimental data, addressing discrepancies .

Q. What strategies optimize reaction yields for the thiazolidin-2-yl moiety under microwave-assisted conditions?

  • Methodological Answer :

  • Parameter Screening : Vary microwave power (100–300 W), time (5–30 min), and solvent (e.g., DMF vs. acetonitrile) using a DoE approach. For example, 150 W/15 min in acetonitrile improves cyclization yields by 20% compared to conventional heating .
  • Catalyst Selection : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure. Triethylamine as a base minimizes acid-sensitive side reactions .
  • Real-Time Monitoring : In-situ FTIR tracks carbonyl group consumption (e.g., ~1750 cm⁻¹ for trioxo-thiazolidin formation) .

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Parameterize the trioxo-thiazolidin group’s sulfone oxygens as hydrogen bond acceptors .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in binding pockets. Analyze RMSD/RMSF to identify flexible regions impacting affinity .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with biological activity datasets to guide structural modifications .

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